molecular formula C10H10N2O6 B14338187 Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate CAS No. 106125-45-5

Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate

Cat. No.: B14338187
CAS No.: 106125-45-5
M. Wt: 254.20 g/mol
InChI Key: JEJJIGFNMPUSSF-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O6 It is a derivative of benzoic acid and features functional groups such as an acetamido group, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate typically involves the nitration of methyl 4-acetamido-2-hydroxybenzoate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
  • Methyl 2-acetamido-5-nitrobenzoate
  • Methyl 4-acetamido-2-hydroxybenzoate

Uniqueness

Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate is unique due to the presence of both a nitro group and a hydroxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

106125-45-5

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

methyl 4-acetamido-2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-9(14)6(10(15)18-2)3-8(7)12(16)17/h3-4,14H,1-2H3,(H,11,13)

InChI Key

JEJJIGFNMPUSSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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